molecular formula C16H13Cl2NO2 B2824901 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886934-10-7

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2824901
CAS No.: 886934-10-7
M. Wt: 322.19
InChI Key: FXFGDPHDFFBADL-UHFFFAOYSA-N
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Description

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and isoquinolinone derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 3,4-dichlorobenzyl chloride reacts with the isoquinolinone derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized isoquinolinone derivatives.

    Reduction: Formation of reduced isoquinolinone derivatives.

    Substitution: Formation of substituted isoquinolinone derivatives with various nucleophiles.

Scientific Research Applications

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-dichlorobenzyl)oxy)-3-methoxybenzaldehyde
  • 4-((3,4-dichlorobenzyl)oxy)benzenecarboxylic acid

Uniqueness

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific structural features, such as the presence of the isoquinolinone core and the 3,4-dichlorobenzyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFGDPHDFFBADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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